molecular formula C7H9ClN2O2S B2778293 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1544955-53-4

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2778293
CAS No.: 1544955-53-4
M. Wt: 220.67
InChI Key: MLDUUKSSKFCFRB-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its applications in various chemical reactions and scientific research. It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group.

Preparation Methods

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions often require a controlled temperature environment to ensure the desired product’s formation. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in developing drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in manufacturing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it valuable in synthetic chemistry and research.

Properties

IUPAC Name

1-cyclobutylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUUKSSKFCFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544955-53-4
Record name 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride
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